N7 vs. N9 Glycosylation Site Determines Duplex Strand Orientation Preference
Oligonucleotides incorporating N7-glycosylated purine nucleosides (exemplified by the closely related N7-(2′-deoxyadenine) analog, N7Ad) form duplexes that are thermodynamically more stable in parallel strand (ps) orientation than in antiparallel strand (aps) orientation. In a pair of matched oligonucleotide duplex systems derived from 5′-d(TAGGTCAATACT)-3′ and its complement, the N7Ad•Td base pair in parallel strand context produced a Tm of 36°C (ΔH° = 70 kcal/mol, ΔG°₂₉₈ = 7.7 kcal/mol), whereas the same base pair in antiparallel context gave a Tm of 32–35°C depending on sequence position . By contrast, natural N9-linked 2′-deoxyadenosine (dA)•dT base pairs preferentially stabilize antiparallel duplexes, with the parallel orientation being destabilized relative to the canonical antiparallel Watson-Crick arrangement . This inversion of strand orientation preference is a direct consequence of the altered glycosylation site (N7 vs. N9), which repositions the nucleobase relative to the sugar-phosphate backbone and modifies the spatial presentation of hydrogen-bonding faces [1].
| Evidence Dimension | Duplex thermal stability (Tm) and thermodynamic parameters for N7-glycosylated vs. N9-glycosylated purine nucleosides |
|---|---|
| Target Compound Data | N7Ad•Td base pair in parallel strand (ps) duplex: Tm = 36°C, ΔH° = 70 kcal/mol, ΔS° = 202 cal/mol·K, ΔG°₂₉₈ = 7.7 kcal/mol; in antiparallel (aps): Tm = 32–35°C |
| Comparator Or Baseline | Natural N9-linked dA•dT base pair: Tm = 39°C (ps context), ΔH° = 68 kcal/mol, ΔG°₂₉₈ = 8.4 kcal/mol in the same sequence system; antiparallel orientation is the thermodynamically preferred state for N9-linked purines |
| Quantified Difference | N7Ad•dT in ps context is 3–4°C more stable than in aps context, reversing the orientation preference observed for N9-linked purine nucleosides |
| Conditions | Measured at 260 nm in 0.1 M NaCl, 10 mM MgCl₂, 10 mM Na-cacodylate (pH 7.0), 5 μM single-strand concentration; oligonucleotide sequence context: 5′-d(TAGGTCAATACT)-3′ / 3′-d(ATCCAGTTATGA)-5′ and derivatives |
Why This Matters
The N7 glycosylation site in CAS 93366-89-3 and its analogs uniquely enables parallel-stranded DNA architectures that are inaccessible with natural N9-linked nucleosides, making this compound essential for constructing and studying non-canonical nucleic acid structures in DNA nanotechnology and triplex-forming oligonucleotide applications.
- [1] Seela, F.; Budow, S.; Peng, X. 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2-Deoxyribonucleosides: Syntheses and Transformations. Current Organic Chemistry, 2012, 16, 161–223. View Source
